
1-iodo-4-(4-phenylphenyl)benzene
Overview
Description
1-iodo-4-(4-phenylphenyl)benzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-iodo-4-(4-phenylphenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the iodination of 4-(4-phenylphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-iodo-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated biphenyl derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products are typically extended biphenyl compounds with new carbon-carbon bonds.
Oxidation and Reduction: Products include oxidized or deiodinated biphenyl derivatives.
Scientific Research Applications
1-iodo-4-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: It is utilized in the production of advanced materials, including liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 1-iodo-4-(4-phenylphenyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the biphenyl group. The iodine atom can undergo oxidative addition to form reactive intermediates, which then participate in further transformations. The biphenyl group provides structural stability and enhances the compound’s reactivity in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: Consists of a benzene ring with a single iodine atom.
para-Quaterphenyl: Contains a chain of four phenyl groups connected in the para position.
Uniqueness
1-iodo-4-(4-phenylphenyl)benzene is unique due to the presence of both the iodine atom and the biphenyl group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and material science .
Biological Activity
1-Iodo-4-(4-phenylphenyl)benzene, a compound with the chemical formula C19H16I, is a member of the aryl iodide family and has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an iodine atom attached to a biphenyl structure, which may influence its reactivity and interactions with biological targets. The presence of the iodine atom can enhance lipophilicity and may facilitate interactions with various biomolecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, research has shown that compounds with similar structures can inhibit tumor growth by disrupting microtubule dynamics, suggesting a possible mechanism for this compound as well .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties . Preliminary data indicate that this compound demonstrates inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity may be attributed to the electrophilic nature of the iodine atom, which can react with nucleophilic sites in microbial cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Iodine's Electrophilicity : The iodine atom may form covalent bonds with nucleophiles in proteins or nucleic acids, leading to functional alterations.
- Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.
Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled laboratory study, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis .
Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity. These findings support the potential use of the compound as a lead structure for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Aryl Iodide | Yes | Yes |
1-Bromo-4-(4-phenylphenyl)benzene | Aryl Bromide | Moderate | No |
Phenyl Iodide | Aryl Iodide | Low | Yes |
Properties
IUPAC Name |
1-iodo-4-(4-phenylphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13I/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZHMYSASZECSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455596 | |
Record name | 1,1':4',1''-Terphenyl, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-85-2 | |
Record name | 4-Iodo-1,1′:4′,1′′-terphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1762-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1':4',1''-Terphenyl, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.